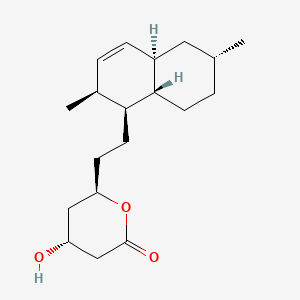

Dihydromonacolin L

Description

Contextualization within the Polyketide Family of Natural Products

Dihydromonacolin L belongs to a large and structurally diverse class of natural products known as polyketides. nih.gov Polyketides are synthesized by a variety of organisms, particularly fungi and bacteria, through the iterative condensation of small carboxylic acid units, a process catalyzed by large multifunctional enzymes called polyketide synthases (PKSs). nih.govresearchgate.net

The biosynthesis of this compound is a prime example of a highly reducing iterative type I PKS system. nih.govsjtu.edu.cn In this process, a single multidomain polypeptide, lovastatin (B1675250) nonaketide synthase (LNKS) encoded by the lovB gene, in conjunction with a separate trans-acting enoyl reductase (LovC), catalyzes a remarkable series of approximately 35 reactions. sjtu.edu.cnresearchgate.net This intricate enzymatic machinery assembles one acetyl-CoA starter unit and eight malonyl-CoA extender units to construct the characteristic decalin ring system and the polyketide backbone of this compound. nih.govuniprot.org

| Enzyme/Protein | Gene | Function | Reference |

|---|---|---|---|

| Lovastatin Nonaketide Synthase (LNKS) | lovB | Iterative polyketide synthase that assembles the nonaketide backbone. | sjtu.edu.cnresearchgate.net |

| Enoyl Reductase | lovC | Acts in trans with LovB to facilitate reduction steps during polyketide chain elongation. | sjtu.edu.cnresearchgate.net |

| Thioesterase | lovG | Catalyzes the release of the completed this compound acid from the LovB enzyme complex. | uniprot.orgfrontiersin.orgnih.gov |

This compound as a Precursor in Statin Biosynthesis Pathways

The significance of this compound is intrinsically linked to its role as a pivotal precursor in the biosynthesis of several statin drugs. sjtu.edu.cn

This compound is the first isolable intermediate in the biosynthetic pathway of lovastatin, a potent cholesterol-lowering agent produced by the filamentous fungus Aspergillus terreus. sjtu.edu.cnijpsonline.com Following its synthesis by the LovB-LovC enzymatic complex and release by the thioesterase LovG, this compound acid undergoes a series of oxidative modifications. uniprot.orgfrontiersin.orgnih.gov

A single cytochrome P450 monooxygenase, LovA, catalyzes two key oxidative steps. First, it introduces a double bond at the C4a,5 position to form monacolin L acid. Subsequently, LovA hydroxylates monacolin L acid at the C8 position to yield monacolin J acid. nih.govencyclopedia.pubencyclopedia.pub The pathway culminates with the attachment of a 2-methylbutyrate (B1264701) side chain, synthesized by another PKS (LovF), to monacolin J acid, a reaction catalyzed by the transesterase LovD to form lovastatin. uniprot.orguniprot.org

Lovastatin itself serves as a precursor for the semi-synthesis of simvastatin (B1681759), another widely prescribed statin drug. nih.govresearchgate.net The biosynthetic pathway leading to lovastatin, and therefore originating from this compound, provides the essential molecular scaffold for simvastatin production. researchgate.netresearchgate.net The process typically involves the hydrolysis of lovastatin to monacolin J acid, the same intermediate derived from this compound. nih.gov Subsequently, a different side chain, α-dimethylbutyryl, is chemically or enzymatically attached to monacolin J to produce simvastatin. nih.govuniprot.org Research efforts have focused on engineering microorganisms to produce simvastatin directly, a process that relies on the efficient production of the this compound-derived intermediate, monacolin J acid. nih.gov

Significance in Fungal Secondary Metabolism

This compound is a prominent example of a fungal secondary metabolite. frontiersin.orgencyclopedia.pub Secondary metabolites are compounds produced by organisms that are not essential for their primary growth and development but often confer ecological advantages. In fungi, these compounds exhibit a vast array of chemical structures and biological activities. nih.gov

The biosynthesis of this compound is orchestrated by a cluster of genes, the lovastatin biosynthetic gene cluster, in Aspergillus terreus. frontiersin.orgresearchgate.net This clustering of genes responsible for the synthesis of a particular secondary metabolite is a common feature in fungi. encyclopedia.pubencyclopedia.pubnih.gov The study of the this compound pathway has provided significant insights into the genetic and enzymatic machinery that fungi employ to produce complex polyketides. frontiersin.orgamazonaws.com Furthermore, the investigation of this pathway contributes to the broader understanding of how fungal secondary metabolism can be harnessed for the production of medicinally important compounds. ijpsonline.com

Historical Perspectives on its Discovery and Initial Characterization

The discovery of this compound is intertwined with the research into lovastatin biosynthesis. Lovastatin was first isolated from Aspergillus terreus in 1979. nih.gov Subsequent biosynthetic studies using labeled precursors indicated that lovastatin was a polyketide derived from acetate (B1210297) units. researchgate.netijpsonline.com These early investigations hypothesized the existence of intermediates, and through the characterization of lovastatin-blocked mutants of A. terreus, the biosynthetic pathway began to be elucidated. ijpsonline.com

The identification of the lovastatin gene cluster was a major breakthrough, allowing for the functional characterization of the enzymes involved. researchgate.net This led to the definitive identification of this compound as the product of the iterative PKS LovB and its partner protein LovC, and the first stable intermediate in the pathway. sjtu.edu.cnresearchgate.net Further research characterized the subsequent enzymatic steps, including the oxidative reactions catalyzed by LovA and the final acylation by LovD, solidifying the central role of this compound. nih.govuniprot.org

Scope and Research Objectives for this compound Investigations

Current and future research on this compound continues to be an active area of investigation with several key objectives:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,12-18,20H,3,6-11H2,1-2H3/t12-,13+,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNDLYBQPUJADV-VCWNUMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C=CC(C2CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C1)C=C[C@@H]([C@@H]2CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86827-77-2 | |

| Record name | (4R,6R)-Tetrahydro-4-hydroxy-6-[2-[(1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl]ethyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86827-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthesis and Enzymology of Dihydromonacolin L

Producing Organisms and Strain Variation in Dihydromonacolin L Biosynthesis

The production of this compound is primarily associated with various fungal species. These microorganisms serve as natural bio-factories for this compound, which is a precursor to the medically significant statin, lovastatin (B1675250).

Fungal Bioproduction Systems

Several filamentous fungi are known producers of this compound as part of the lovastatin biosynthetic pathway. Among these, Aspergillus terreus is the most extensively studied and commercially utilized organism for lovastatin production. researchgate.netfrontiersin.orgasm.org Other fungi capable of synthesizing this compound include species from the genera Monascus, such as Monascus purpureus and Monascus ruber, as well as Penicillium citrinium and Pleurotus ostreatus. researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com While these organisms produce this compound, the yields and metabolic profiles can vary significantly between species and even strains. For instance, Monascus purpureus is also known for producing a variety of pigments alongside monacolins. frontiersin.orgtandfonline.comnih.gov

Genetically Modified Strains and Heterologous Hosts for this compound Production

To enhance the production of this compound and its derivatives, researchers have turned to genetic engineering. This involves modifying the native producing strains or introducing the biosynthetic pathway into more tractable heterologous hosts.

In Aspergillus terreus, genetic modifications have focused on overexpressing key biosynthetic genes or regulatory elements to boost lovastatin yields, which inherently increases the flux through the this compound intermediate stage. mdpi.com

A significant advancement has been the reconstruction of the this compound biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae (baker's yeast) and other fungi such as Aspergillus niger. mdpi.comacs.orgnih.gov For example, expressing the necessary genes from A. terreus in S. cerevisiae has enabled the production of this compound and facilitated the study of the involved enzymes. nih.govnih.gov Similarly, introducing the genes lovB, lovC, and lovG into Aspergillus niger resulted in the successful synthesis of this compound. mdpi.com These approaches not only offer the potential for increased production but also provide a cleaner background for studying the biosynthesis and for producing specific intermediates like this compound.

Genetic Basis of this compound Biosynthesis

The synthesis of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). Understanding this genetic blueprint is crucial for manipulating the production of this compound.

Biosynthetic Gene Cluster Analysis

In Aspergillus terreus, the genes responsible for lovastatin biosynthesis, including the formation of this compound, are located in a 64 kb gene cluster referred to as the lov cluster. researchgate.netmedcraveonline.comsci-hub.se This cluster contains 18 genes that encode the biosynthetic enzymes, regulatory proteins, transporters, and a resistance gene. researchgate.netsci-hub.se Similar gene clusters have been identified in other producing organisms, such as Xylaria grammica. acs.org The organization of these genes into a cluster facilitates their coordinated expression and regulation.

Identification and Characterization of Key Genes Involved

Several key genes within the lov cluster are directly responsible for the synthesis of this compound. The central gene is lovB, which encodes the lovastatin nonaketide synthase (LNKS), a large, iterative Type I polyketide synthase (PKS). researchgate.netnih.govresearchgate.net Another crucial gene is lovC, which encodes a trans-acting enoyl reductase. researchgate.netfrontiersin.orgresearchgate.net The product of lovC works in conjunction with LovB. researchgate.netnih.gov Additionally, the gene lovG encodes a thioesterase that is required to release the completed this compound acid from the LNKS. frontiersin.orguniprot.orgenzyme-database.orguniprot.org The expression of these biosynthetic genes is controlled by regulatory genes within the cluster, such as lovE, which encodes a GAL4-like transcriptional factor. mdpi.commedcraveonline.com

Enzymatic Cascade Leading to this compound

The biosynthesis of this compound is a multi-step enzymatic process that involves the iterative action of a large polyketide synthase and associated enzymes.

The process begins with the lovastatin nonaketide synthase (LNKS), encoded by the lovB gene. researchgate.netnih.gov This mega-enzyme iteratively condenses one molecule of acetyl-CoA and eight molecules of malonyl-CoA to assemble the polyketide backbone. uniprot.orguniprot.org The LNKS contains multiple catalytic domains, including a ketosynthase (KS), malonyl-CoA:acyl carrier protein transacylase (MAT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), and an acyl carrier protein (ACP) domain. researchgate.netnih.gov

A critical partner in this process is the enoyl reductase LovC. researchgate.netfrontiersin.orgnih.gov This enzyme acts in trans to the main LNKS and is essential for the correct reductive processing of the growing polyketide chain. researchgate.netnih.govnih.gov Without a functional LovC, the LNKS produces unstable pyrone compounds instead of this compound. researchgate.net

Once the nonaketide chain is fully assembled and processed on the LNKS, the thioesterase LovG catalyzes the hydrolytic release of the final product, this compound acid, from the ACP domain of LovB. frontiersin.orguniprot.orgenzyme-database.orguniprot.orgebi.ac.uk This release is a crucial step, as the LNKS itself lacks an intrinsic thioesterase domain for product release. enzyme-database.org The released this compound acid is then a substrate for subsequent oxidation reactions in the lovastatin pathway, catalyzed by the cytochrome P450 monooxygenase LovA, which converts it first to monacolin L and then to monacolin J. nih.govuniprot.orgebi.ac.uk

Table of Key Enzymes and Their Functions in this compound Biosynthesis

| Enzyme Name | Gene | Function |

| Lovastatin Nonaketide Synthase (LNKS) | lovB | Iterative Type I polyketide synthase that assembles the nonaketide backbone of this compound from acetyl-CoA and malonyl-CoA. researchgate.netnih.gov |

| Enoyl Reductase | lovC | Acts in conjunction with LovB to perform a crucial reduction step during polyketide chain elongation. researchgate.netfrontiersin.orgnih.gov |

| Thioesterase | lovG | Catalyzes the release of the completed this compound acid from the LovB synthase. frontiersin.orguniprot.orgenzyme-database.orguniprot.org |

| This compound monooxygenase | lovA | A cytochrome P450 enzyme that oxidizes this compound to monacolin L and subsequently to monacolin J. nih.govuniprot.orgebi.ac.uk |

Role of Lovastatin Nonaketide Synthase (LovB/LNKS)

The central enzyme responsible for synthesizing the nonaketide backbone of this compound is the Lovastatin Nonaketide Synthase (LovB), also referred to as LNKS. researchgate.netresearchgate.net This megasynthase catalyzes the condensation of one acetyl-CoA starter unit with eight malonyl-CoA extender units to assemble the polyketide chain. uniprot.orguniprot.org The entire synthesis of this compound involves approximately 35 distinct catalytic reactions orchestrated by the domains within LovB, in partnership with an auxiliary enzyme, LovC. sjtu.edu.cnresearchgate.net

LovB functions as a highly reducing iterative polyketide synthase (HR-iPKS). Unlike modular PKSs that possess a separate module for each extension cycle, iterative PKSs like LovB use a single set of catalytic domains multiple times to construct the entire polyketide chain. The programming of LovB dictates the precise sequence of condensation, reduction, and dehydration steps across eight iterative cycles.

Structural studies have revealed that LovB is a large, X-shaped homodimer. sjtu.edu.cnrcsb.org This architecture creates a complex catalytic environment where the growing polyketide chain, tethered to an acyl carrier protein (ACP) domain, is passed between different catalytic domains in a predetermined order. The iterative yet programmed nature of LovB ensures the correct chain length, methylation pattern, and degree of reduction are achieved before the cyclization that forms the characteristic decalin ring system of this compound.

The catalytic competency of LovB is critically dependent on its interaction with the enoyl reductase, LovC. Cryo-electron microscopy has shown that the LovB homodimer provides a docking platform for two molecules of LovC. sjtu.edu.cn LovC binds laterally to the malonyl-acetyl transferase (MAT) domain of each LovB monomer. rcsb.orgebi.ac.uk This interaction is not merely structural; it completes the formation of two L-shaped catalytic chambers within the LovB-LovC complex. sjtu.edu.cnebi.ac.uk These enclosed chambers are essential for the correct processing of the polyketide intermediates. The integrity of the LovB-LovC interface has been confirmed through mutational analysis to be indispensable for the production of this compound. sjtu.edu.cn

| Enzyme | Gene | Function in this compound Biosynthesis | Organism |

| Lovastatin Nonaketide Synthase (LNKS) | lovB | Iteratively synthesizes the nonaketide backbone from acetyl-CoA and malonyl-CoA. researchgate.netresearchgate.net | Aspergillus terreus |

| Enoyl Reductase | lovC | Provides trans-acting enoyl reduction activity necessary for proper chain assembly. sjtu.edu.cnresearchgate.net | Aspergillus terreus |

| Thioesterase | lovG | Catalyzes the hydrolytic release of the completed this compound chain from LovB. uniprot.orgebi.ac.uk | Aspergillus terreus |

Function of Enoylreductase (LovC)

LovC is a discrete, single-domain enzyme that functions as an enoyl reductase. It is essential for the biosynthesis of this compound, working in concert with the LovB megasynthase. researchgate.net

LovB contains a set of domains for the full reduction of keto groups, including a ketoreductase (KR) and a dehydratase (DH) domain. However, it lacks a functional enoyl reductase (ER) domain for one of the required reduction steps. This function is supplied in trans by LovC. sjtu.edu.cnresearchgate.net During specific cycles of polyketide chain elongation, the LovC enzyme provides the necessary enoyl reduction. In the absence of LovC, the biosynthetic pathway is altered, and LovB is known to produce aberrant pyrone-containing products instead of this compound. researchgate.net

The activity of LovC is crucial for the correct assembly and stereochemistry of the final product. The reduction of a specific carbon-carbon double bond in the growing polyketide chain is a key step that sets up the substrate for the subsequent intramolecular Diels-Alder cyclization, a reaction catalyzed by LovB itself. researchgate.net This enzymatic cyclization is highly stereoselective, yielding the specific endo diastereomer with the same stereochemistry found in the naturally occurring this compound. researchgate.net The timely action of LovC ensures that the correct linear polyene intermediate is formed, which can then be properly folded within the synthase's catalytic cleft to undergo this crucial cyclization and form the molecule's signature bicyclic decalin core.

Thioesterase Activity and this compound Release (LovG)

Once the synthesis and cyclization of the nonaketide are complete, the this compound molecule remains covalently attached to the acyl carrier protein (ACP) domain of LovB via a thioester bond. researchgate.net The release of the final product requires the action of a dedicated thioesterase, encoded by the lovG gene. uniprot.orgebi.ac.uk

Mechanism of Product Cleavage

The synthesis of this compound acid occurs while the molecule is covalently attached to the acyl-carrier protein (ACP) domain of the lovastatin nonaketide synthase (LovB). genome.jpqmul.ac.uk Unlike many other polyketide synthases, LovB does not possess an intrinsic thioesterase (TE) domain for product release. genome.jpqmul.ac.uk Consequently, the cleavage of the completed nonaketide chain requires a dedicated, discrete enzyme.

This crucial hydrolytic release is catalyzed by a specific thioesterase named LovG. nih.govuniprot.orgnih.gov LovG functions as a hydrolase, acting on the thioester bond that tethers the this compound molecule to the phosphopantetheinyl arm of the LovB-ACP domain. genome.jpnih.gov The reaction involves the addition of a water molecule, which cleaves the bond and releases this compound in its free acid form, regenerating the holo-ACP of LovB for the next round of synthesis. genome.jpqmul.ac.uk The enzymatic reaction is summarized in the table below.

| Enzyme | EC Number | Substrate | Product | Function |

| LovG | 3.1.2.31 | This compound-[LovB-ACP] | This compound acid + Holo-[LovB-ACP] | Catalyzes the hydrolytic release of the completed polyketide chain from the synthase. genome.jpqmul.ac.uk |

Precursor Integration: Acetyl-CoA and Malonyl-CoA Utilization

The carbon skeleton of this compound is constructed from simple acetate (B1210297) units, derived from the central metabolic precursors acetyl-CoA and malonyl-CoA. researchgate.netontosight.ai The assembly is a highly programmed iterative process catalyzed by the LovB/LovC enzyme complex. nih.govnih.gov

The biosynthesis initiates with a single starter unit of acetyl-CoA, followed by the sequential addition of eight extender units of malonyl-CoA. researchgate.netuniprot.orguniprot.org The LovB synthase contains a malonyl-CoA:ACP acyltransferase (MAT) domain which loads the malonyl-CoA units onto the ACP domain. nih.gov The initial acetyl-CoA starter unit is formed by the decarboxylation of a malonyl-CoA molecule loaded onto the synthase. nih.gov

Each of the eight subsequent chain-extension steps involves a Claisen condensation reaction between the growing polyketide chain and a new malonyl-CoA unit. sips.org.in The use of malonyl-CoA as the extender unit is energetically favorable, as the decarboxylation of malonyl-CoA during the condensation step helps to drive the reaction forward. sips.org.in The entire process, involving approximately 35 distinct enzymatic reactions for a single molecule of this compound, is catalyzed iteratively by the domains within LovB and its partner enzyme, LovC. researchgate.netnih.gov

| Precursor | Number of Molecules | Role |

| Acetyl-CoA | 1 | Starter unit for polyketide chain synthesis. uniprot.orguniprot.org |

| Malonyl-CoA | 8 | Extender units for the elongation of the polyketide chain. uniprot.orguniprot.org |

Post-Dihydromonacolin L Enzymatic Transformations

Following its synthesis and release from the LovB synthase, this compound acid is not the final product but rather a key intermediate that undergoes further enzymatic modifications to produce other bioactive monacolins. nih.gov

Oxidation Pathways Catalyzed by Cytochrome P450 Monooxygenases (LovA)

A single, versatile cytochrome P450 enzyme, LovA, is responsible for catalyzing two crucial, sequential oxidation reactions that transform this compound. researchgate.netnih.gov LovA acts on this compound acid, converting it first to monacolin L acid and subsequently to monacolin J acid. uniprot.orgebi.ac.uk These reactions require molecular oxygen and an NADPH-dependent cytochrome P450 reductase to transfer electrons. uniprot.orgenzyme-database.org Research has shown that LovA exhibits a strong substrate preference for the open-chain acid form of its substrates over the lactone form. researchgate.net

Conversion to Monacolin L

The first oxidative transformation catalyzed by LovA is the conversion of this compound acid into monacolin L acid. nih.govnih.gov This reaction introduces a critical double bond at the C4a-C5 position within the decalin ring system of the molecule. nih.gov The proposed mechanism for this transformation involves two steps: an initial hydroxylation of this compound acid at the C-3 position to yield a 3α-hydroxy-3,5-dihydromonacolin L acid intermediate. enzyme-database.org This intermediate is unstable and is believed to undergo spontaneous dehydration (loss of a water molecule) to form the more stable, conjugated diene system characteristic of monacolin L acid. enzyme-database.org

Subsequent Conversion to Monacolin J

After the formation of monacolin L acid, the same LovA enzyme catalyzes a second, distinct oxidation event. nih.govresearchgate.net This reaction is a regio- and stereospecific hydroxylation of monacolin L acid at the C-8 position of the hexahydronaphthalene (B12109599) core. researchgate.netnih.govebi.ac.uk The product of this hydroxylation is monacolin J acid. nih.gov Independent studies on the fungus Monascus ruber also confirmed that monacolin L is the direct precursor of monacolin J, a conversion mediated by a NADPH-dependent monooxygenase that is sensitive to typical cytochrome P450 inhibitors. ebi.ac.uknih.govebi.ac.uk This two-step, single-enzyme oxidation cascade efficiently converts the initial this compound into the more functionalized monacolin J, a key precursor for other complex statins. nih.govnih.gov

| Enzyme | EC Number | Substrate | Intermediate | Product | Reaction Type |

| LovA | 1.14.14.124 | This compound acid | 3α-hydroxy-3,5-dihydromonacolin L acid | Monacolin L acid | Hydroxylation followed by spontaneous dehydration. enzyme-database.org |

| LovA | 1.14.14.125 | Monacolin L acid | - | Monacolin J acid | Regio- and stereospecific hydroxylation. researchgate.netnih.gov |

Regio- and Stereospecificity of Hydroxylations

The hydroxylation of this compound acid is a critical step in the biosynthetic pathway of lovastatin, converting the initial polyketide product into more advanced intermediates. researchgate.netresearchgate.net This process is primarily catalyzed by a single, highly specific enzyme, LovA, which is a cytochrome P450 monooxygenase. researchgate.netsci-hub.se LovA performs two sequential oxidative reactions, demonstrating remarkable regio- and stereospecificity. researchgate.netnih.gov

The first reaction catalyzed by LovA is the conversion of this compound acid to monacolin L acid. researchgate.netnih.govuniprot.org This step introduces a double bond at the C4a,5 position of the decalin ring system. researchgate.net Subsequently, LovA catalyzes a second hydroxylation, converting monacolin L acid into monacolin J acid. researchgate.netnih.govuniprot.org This second reaction involves the regio- and stereo-specific hydroxylation at the C8 position of the monacolin L acid structure. researchgate.netnih.gov The ability of a single enzyme, LovA, to perform both of these distinct oxidative modifications underscores its catalytic versatility and precision in the lovastatin pathway. researchgate.netnih.gov

In some related fungal species, such as Monascus ruber, a different hydroxylation has been observed, where this compound is converted to 3α-hydroxy-3,5-dihydromonacolin L by a cell-free extract in the presence of molecular oxygen. ebi.ac.uk

Table 1: Regio- and Stereospecific Hydroxylations of this compound and its Derivatives

| Enzyme | Substrate | Product | Type of Reaction |

| LovA (Cytochrome P450) | This compound acid | Monacolin L acid | Oxidation |

| LovA (Cytochrome P450) | Monacolin L acid | Monacolin J acid | Regio- and stereospecific hydroxylation at C8 |

| Monascus ruber cell-free extract | 4a,5-Dihydromonacolin L | 3α-hydroxy-3,5-dihydromonacolin L | Hydroxylation |

Other Tailoring Enzyme Activities Associated with this compound Derivatives

Beyond hydroxylation, several other tailoring enzymes are crucial for the maturation of this compound derivatives. A key initial step is the release of this compound acid from the lovastatin nonaketide synthase (LovB). This is accomplished by a specific thioesterase, LovG, which catalyzes the hydrolytic cleavage of the thioester bond, freeing the completed polyketide chain from the synthase complex. sci-hub.seuniprot.orguniprot.org

Following the LovA-catalyzed conversion of this compound acid to monacolin J acid, further tailoring occurs to produce the final product, lovastatin. uniprot.org This involves the synthesis and attachment of a 2-methylbutyrate (B1264701) side chain. The synthesis of this side chain is performed by the lovastatin diketide synthase (LDKS), encoded by the lovF gene. researchgate.netbionity.comuniprot.org LovF synthesizes an α-S-methylbutyryl thioester from one acetyl-CoA and one malonyl-CoA. bionity.comuniprot.org

The final step in the biosynthesis of lovastatin is the attachment of this side chain to the C8 hydroxyl group of monacolin J acid. researchgate.netnewdrugapprovals.org This reaction is catalyzed by a transesterase enzyme, LovD. uniprot.orgbionity.com LovD facilitates the acyl transfer from the LovF-bound 2-methylbutyrate to monacolin J, forming the ester linkage and completing the synthesis of lovastatin. bionity.comuniprot.orgnewdrugapprovals.org LovD has been shown to have broad substrate specificity, capable of transferring acyl groups from various thioesters to monacolin J. bionity.comuniprot.org

Table 2: Other Tailoring Enzymes in the Biosynthesis of this compound Derivatives

| Enzyme | Gene | Function | Substrate(s) | Product |

| Thioesterase | lovG | Releases the polyketide from the synthase | This compound-LovB complex | This compound acid |

| Lovastatin Diketide Synthase (LDKS) | lovF | Synthesizes the side chain | Acetyl-CoA, Malonyl-CoA | α-S-methylbutyryl thioester |

| Transesterase | lovD | Attaches the side chain to monacolin J | Monacolin J acid, α-S-methylbutyryl thioester | Lovastatin |

Microbial Production and Bioprocess Engineering of Dihydromonacolin L

Fermentation Strategies for Dihydromonacolin L and Precursor Production

The industrial production of lovastatin (B1675250), and by extension its precursors like this compound, has historically been achieved through fermentation processes using high-yielding strains of Aspergillus terreus and species of Monascus. sci-hub.seijpsonline.com Both submerged fermentation and solid-state fermentation have been developed as viable production systems. researchgate.net

Submerged fermentation (SmF) is a widely employed method for the large-scale commercial production of lovastatin. researchgate.net In this technique, the microorganism is grown in a liquid nutrient broth within a bioreactor. This approach allows for precise control over process parameters such as temperature, pH, and aeration, which are crucial for efficient metabolite production. hilarispublisher.com Studies on Aspergillus terreus have shown that morphological characteristics in SmF, such as the formation of pellets versus filamentous growth, can significantly impact the final product titer, with pelleted growth sometimes yielding higher amounts of lovastatin. nih.gov

Solid-state fermentation (SSF) presents an alternative to SmF and has gained considerable attention for producing secondary metabolites. e3journals.orgnih.gov SSF involves cultivating microorganisms on a solid substrate with low moisture content. This method often utilizes economical agricultural residues like wheat bran or rice bran as substrates. e3journals.org Advantages of SSF include potentially higher product yields and stability, lower energy consumption, and reduced downstream processing requirements compared to SmF. nih.govsemanticscholar.org Research has indicated that the higher lovastatin production observed in SSF with Aspergillus terreus is linked to more intense transcription of key biosynthetic genes, including those responsible for the pathway leading to this compound. sci-hub.se

Standard batch fermentation, where all nutrients are supplied at the beginning of the process, is a common mode of operation. nih.govmicrobenotes.com However, for secondary metabolites like lovastatin, whose synthesis can be subject to feedback inhibition, fed-batch and continuous culture strategies are often superior. nih.govsemanticscholar.org

A continuous culture involves the constant addition of fresh medium and simultaneous removal of used broth, maintaining a steady state. microbenotes.cominfors-ht.com A variation, semi-continuous culture with biomass retention, has been successfully applied to lovastatin production. This method sustains the producing fungus while preventing excessive biomass growth by limiting the nitrogen supply, thereby maintaining the desired pelleted morphology favorable for synthesis. semanticscholar.org

Optimization of Bioprocess Parameters

The yield of microbial metabolites is profoundly influenced by the composition of the culture medium and the physical environment of the fermentation. mdpi.commdpi.com Optimizing these bioprocess parameters is a critical step in maximizing the production of this compound and its derivatives. alliedacademies.org

The choice of carbon and nitrogen sources is a governing factor for lovastatin yield. e3journals.org The medium composition must be carefully balanced, as studies have shown that having excess carbon with a limiting nitrogen source can improve productivity. semanticscholar.org

Carbon Sources : Various carbon sources, including glucose, lactose, and glycerol, have been utilized. e3journals.org While glucose is a common choice, high concentrations can inhibit production and promote the formation of by-products. e3journals.org In fed-batch strategies, maltodextrin (B1146171) has been used effectively as a carbon feed. ijpsonline.com

Nitrogen Sources : The type of nitrogen source significantly impacts metabolite synthesis. Ammonium (B1175870) salts have been observed to result in poor lovastatin yields. sci-hub.se Consequently, industrial fermentation media often use complex organic nitrogen sources such as soybean meal and corn steep liquor. sci-hub.seijpsonline.com

Precursors and Inducers : The addition of precursors can also enhance yield. For instance, sodium acetate (B1210297) supplementation can trigger better yields by acting as a direct precursor for the polyketide synthesis pathway. e3journals.org

| Component Category | Nutrient Example | Observation/Optimal Condition | Source(s) |

| Carbon Source | Glucose, Lactose | Good source at low concentrations; high concentration can decrease titer. | e3journals.org |

| Glycerol | Widely used as a carbon source. | e3journals.org | |

| Maltodextrin | Used as a carbon source in effective repeated fed-batch processes. | ijpsonline.com | |

| Nitrogen Source | Ammonium Salts | Associated with very poor yields of lovastatin. | sci-hub.se |

| Soybean Meal | A preferred protein source in industrial-type fermentation media. | sci-hub.se | |

| Corn Steep Liquor | Used as a nitrogen feed in high-yield fed-batch processes. | ijpsonline.com | |

| Precursor | Sodium Acetate | Supplementation can trigger better yield by acting as a precursor. | e3journals.org |

Maintaining optimal physical conditions within the bioreactor is essential for microbial growth and production. hilarispublisher.com

Temperature : The ideal temperature for lovastatin production by Aspergillus terreus is typically in the range of 28°C to 30°C. e3journals.orgnih.gov In some fermentation strategies, particularly with Monascus, varying the temperature between growth and production phases can enhance the final yield of secondary metabolites. fspublishers.org

pH : The pH of the culture medium has a significant effect on enzyme activity and metabolite production. mdpi.com For A. terreus fermentations, the pH is generally controlled within a slightly acidic range of 5.0 to 6.3. e3journals.orgnih.gov

Aeration Rate : Oxygen supply is a critical parameter. The biosynthesis of this compound and its subsequent oxidations are oxygen-dependent reactions. ebi.ac.uk Dissolved oxygen levels are often controlled, for example, at 40% of air saturation. nih.gov Both insufficient and excessive aeration have been shown to reduce lovastatin titers. ijpsonline.com In some cases, a constant and relatively high aeration rate during the production phase (idiophase) has proven beneficial. nih.gov

| Parameter | Optimal Range/Condition | Observation | Source(s) |

| Temperature | 28°C - 30°C | Best suited temperature range for lovastatin production. | e3journals.orgnih.gov |

| pH | 5.0 - 6.3 | Optimal pH range for A. terreus fermentation. | e3journals.orgnih.gov |

| Aeration/Dissolved O2 | Controlled at ~40% air saturation | Both limitation and excess of oxygen can reduce product titers. | ijpsonline.comnih.gov |

Inoculum Preparation and Development

The successful production of this compound via fermentation is critically dependent on the preparation and development of a high-quality inoculum. The primary goal of inoculum development is to provide a healthy, active, and pure microbial population in a sufficient quantity to initiate the main production phase with a minimal lag time. farabi.university The process typically begins with the revival of a stock culture, often preserved on an agar (B569324) slant, which is then used to inoculate a series of progressively larger cultures.

For fungal producers like Monascus species, inoculum preparation often starts with generating a spore suspension. nih.govmdpi.com Spores are cultivated on a suitable solid medium, such as potato dextrose agar, for several days at a controlled temperature (e.g., 25-30°C) until sufficient sporulation occurs. nih.govmdpi.com The mature spores are then harvested from the mycelial surface using sterile distilled water. nih.gov The concentration of spores in the resulting suspension is quantified, often using a hemacytometer, and adjusted to a specific density (e.g., 10⁶ CFU/ml) to ensure consistency between batches. frontiersin.org

This spore suspension is then used to inoculate a liquid seed culture medium. The composition of this medium is designed to promote rapid and healthy vegetative growth. A typical seed culture medium might contain glucose, peptone, ammonium phosphate, and various mineral salts. mdpi.com The culture is incubated on a shaker to ensure adequate aeration and nutrient distribution at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 hours). mdpi.com The resulting seed liquid, characterized by a high density of active mycelia, is then transferred to the main production fermenter at an optimized volume, often between 10-13% (v/v or v/w) of the production medium. mdpi.comfrontiersin.org Maintaining the inoculum in a highly active metabolic state is crucial for minimizing the lag phase and ensuring the retention of its product-forming capabilities. farabi.university

Metabolic Footprinting and Flux Analysis for Enhanced Yield

To enhance the yield of this compound, researchers employ advanced analytical techniques like metabolic footprinting and metabolic flux analysis (MFA). These systems biology tools provide a detailed snapshot of the cell's physiological state, helping to identify metabolic bottlenecks and guide rational engineering strategies. researchgate.netnih.gov

Metabolic footprinting involves the comprehensive analysis of extracellular metabolites in the culture medium to understand what the microorganism consumes and secretes over time. researchgate.netdbkgroup.org This technique provides a non-invasive way to monitor the metabolic state of the culture, as the "footprint" left by the cells in the medium reflects their intracellular metabolic activities. researchgate.net By measuring the dynamic changes in nutrients, byproducts, and intermediates, researchers can infer the activity of major metabolic pathways. For instance, in the context of monacolin production, a strong glycolytic flux pattern and the utilization of tricarboxylic acid (TCA) cycle intermediates have been observed to correlate with enhanced product synthesis. researchgate.net This approach can distinguish between different physiological states and identify conditions that favor the production of the desired compound. researchgate.net

Metabolic Flux Analysis (MFA) is a powerful computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govfrontiersin.org By creating a stoichiometric model of the organism's metabolic network and applying mass balance principles, MFA can map the flow of carbon from primary substrates through the intricate web of biochemical pathways to the final products, including this compound. frontiersin.orgigem.org A particularly robust method is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which uses stable isotope-labeled substrates (like ¹³C-glucose). nih.gov The isotopic labeling patterns in key metabolites (often proteinogenic amino acids) are measured, and this data is used to calculate a precise, high-resolution flux map of the central carbon metabolism. frontiersin.orgnih.gov This allows for the identification of specific enzymatic steps that are rate-limiting (bottlenecks) or branch points where valuable precursor molecules are diverted to competing pathways, thereby providing clear targets for genetic engineering to redirect metabolic flux towards this compound synthesis. nih.gov

Genetic Engineering and Metabolic Engineering for Production Enhancement

Pathway Reconstruction in Heterologous Production Hosts (e.g., Saccharomyces cerevisiae)

The transfer and functional expression of the this compound biosynthetic pathway into a heterologous host, such as the yeast Saccharomyces cerevisiae, represents a cornerstone of modern metabolic engineering efforts. google.comnih.gov S. cerevisiae is a well-characterized and genetically tractable organism, making it an attractive "cell factory" for producing complex natural products. escholarship.org

The biosynthesis of this compound in its native producer, Aspergillus terreus, is initiated by a large, multi-domain polyketide synthase (PKS) encoded by the lovB gene, which works in concert with a trans-acting enoyl reductase encoded by lovC. researchgate.netresearchgate.net The completed polyketide chain is then released from the PKS by a thioesterase, LovG, to yield this compound. researchgate.netnih.gov

Researchers have successfully reconstructed this initial part of the pathway in S. cerevisiae by introducing the heterologous genes for LovB, LovC, and LovG. google.com In one notable example, expressing these three enzymes from separate episomal vectors in S. cerevisiae strain BJ5464-NpgA resulted in the production of this compound acid at a titer of approximately 35 mg/L. google.com Further pathway reconstruction often includes the subsequent enzyme, LovA, a cytochrome P450 monooxygenase that converts this compound acid into downstream intermediates like monacolin J acid. ebi.ac.ukresearchgate.net The successful reconstitution of this complex fungal pathway in yeast demonstrates the feasibility of using microbial chassis for statin precursor production and opens avenues for further optimization using the extensive synthetic biology toolkit available for yeast. nih.govescholarship.org

Gene Overexpression and Gene Dosage Optimization

A primary strategy to increase the production of this compound and its derivatives is the targeted overexpression of key genes within the biosynthetic cluster. By increasing the cellular concentration of rate-limiting enzymes, metabolic flux can be pushed more efficiently towards the final product.

Several genes in the monacolin biosynthetic pathway have been identified as effective targets for overexpression:

Transcriptional Activators: Genes encoding pathway-specific transcription factors are prime targets. In Monascus pilosus, overexpressing the activator mokH led to a 1.7-fold increase in monacolin K production. acs.org Similarly, in Aspergillus terreus, overexpressing the positive regulatory factor lovE resulted in significantly higher lovastatin titers, with one mutant reaching 1512 mg/L, an 82% increase over the parent strain. mdpi.comnih.gov

Biosynthetic Enzymes: Directly overexpressing enzymes involved in the core synthesis is also effective. Overexpression of the dehydrogenase gene mokE in Monascus purpureus resulted in a 2.5-fold increase in monacolin K production. mdpi.com

Efflux Pumps: Increasing the expression of genes that export the final product can alleviate feedback inhibition and toxicity. Overexpressing the efflux pump gene mokI in Monascus has been shown to boost production. mdpi.com

Beyond simply overexpressing a single gene, optimizing the relative expression levels, or "gene dosage," of multiple pathway components is crucial. For instance, in the heterologous production of statin precursors in S. cerevisiae, the conversion of this compound acid to monacolin J acid was improved from 60% to 90% by carefully tuning the copy number of the P450 enzyme gene, lovA. nih.govescholarship.org This highlights that achieving a balanced pathway, where no single enzyme becomes a severe bottleneck, is essential for maximizing yield.

| Gene Overexpressed | Host Organism | Reported Production Increase | Reference(s) |

| lovE (regulator) | Aspergillus terreus | 82% | mdpi.comnih.gov |

| mokH (regulator) | Monascus pilosus | 1.7-fold | acs.org |

| mokE (dehydrogenase) | Monascus purpureus | 2.5-fold | mdpi.com |

| mokC (synthase related) | Monascus purpureus | 234.3% | mdpi.com |

| mokD (synthase related) | Monascus purpureus | 220.8% | mdpi.com |

CRISPR-Cas9 and Other Genome-Editing Tools for Pathway Engineering

The advent of precise genome-editing tools, particularly the CRISPR-Cas9 system, has revolutionized metabolic engineering for the production of compounds like this compound. nih.gov CRISPR-Cas9 allows for targeted, efficient, and programmable modifications to an organism's genome, enabling complex pathway engineering strategies that were previously difficult to achieve. nih.govresearchgate.net

In the context of this compound production, CRISPR-Cas9 is used for several key applications:

High-Efficiency Gene Integration: When reconstructing the biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae or Pichia pastoris, CRISPR-Cas9 facilitates the precise and stable integration of the necessary genes (lovB, lovC, lovG, etc.) into specific, well-characterized loci within the host genome. researchgate.netdntb.gov.ua This approach avoids the instability associated with plasmids and allows for the creation of robust production strains. acs.org

Multiplex Genome Editing: CRISPR technology enables the simultaneous editing of multiple genes. nih.gov This is invaluable for complex pathway optimization, allowing engineers to simultaneously knock out competing pathways that drain precursors, upregulate essential native genes, and integrate the heterologous pathway genes in a single step.

Transcriptional Regulation (CRISPRi/CRISPRa): A modified, catalytically inactive version of Cas9 (dCas9) can be used to control gene expression without altering the DNA sequence. nih.gov By fusing dCas9 to repressor or activator domains, engineers can precisely tune the expression levels of pathway genes, helping to balance metabolic flux and overcome enzymatic bottlenecks. This offers a sophisticated method for the gene dosage optimization described previously.

These tools provide a powerful platform for systematically redesigning the host's metabolism to support the efficient synthesis of complex polyketides. chalmers.se

Overcoming Enzymatic Bottlenecks and Redox Imbalance

Maximizing the production of this compound requires identifying and alleviating constraints within the biosynthetic pathway and the host's central metabolism. Two major challenges are enzymatic bottlenecks and redox imbalance.

Enzymatic Bottlenecks: A bottleneck occurs when one enzyme in a pathway operates significantly slower than others, causing a build-up of its substrate and starving subsequent enzymes. In the lovastatin pathway, the cytochrome P450 monooxygenase, LovA, is a well-documented bottleneck. ebi.ac.ukresearchgate.net This single enzyme is responsible for two sequential oxidation reactions: the conversion of this compound acid to monacolin L acid, and then to monacolin J acid. researchgate.net The complex nature of P450 enzymes and their reliance on a partner reductase for electrons can make them inefficient, especially when expressed in a heterologous host. researchgate.net Engineering efforts focus on improving LovA function through codon optimization for the chosen host, N-terminal peptide modifications, or by ensuring an ample supply of its cytochrome P450 reductase partner. ebi.ac.uk

Strategies for Improving Product Export

One of the primary resistance mechanisms in lovastatin-producing fungi involves the active transport of the compound out of the cell. sci-hub.se This is frequently accomplished by transporters belonging to the Major Facilitator Superfamily (MFS). sci-hub.se These membrane proteins act as pumps, expelling the metabolite into the fermentation medium. Enhancing the expression or efficiency of these transporters is a key strategy for improving product yield.

Genetic engineering approaches can be employed to overexpress the native MFS transporter genes associated with the lovastatin biosynthetic cluster. By placing these transporter genes under the control of strong, constitutive promoters, the cell's capacity to export the polyketide products can be significantly increased. This prevents feedback inhibition on the biosynthetic pathway and reduces potential cytotoxicity, allowing for a higher rate of synthesis. While this compound is an intermediate, facilitating the export of downstream products like monacolin J and lovastatin can help pull the entire pathway forward, thereby increasing the flux through this compound production.

Another strategy involves identifying and engineering transport genes to improve their specificity or transport rate. sci-hub.se Comparative studies between wild-type strains and high-producing mutants generated through classical strain improvement have revealed that mutations in transport systems can contribute to enhanced production. sci-hub.se Identifying these specific mutations allows for their targeted introduction into production strains to boost export efficiency.

Furthermore, the cellular environment itself can be modified to favor export. Changes in membrane fluidity and composition, which can be influenced by fermentation conditions or genetic modifications, may also play a role in the passive or active transport of this compound and related compounds across the cell membrane.

Strain Improvement through Mutation and Selection

Classical strain improvement (CSI), relying on random mutagenesis followed by rigorous screening and selection, has been a cornerstone for developing high-yield industrial microorganisms for decades. mdpi.comencyclopedia.pub This approach has been successfully applied to fungi like Aspergillus terreus to enhance the production of polyketides, including the precursors to lovastatin such as this compound. mdpi.comsemanticscholar.org

The process is iterative and begins with exposing a population of a wild-type or parent microbial strain to a mutagenic agent. mdpi.com These agents can be physical, such as ultraviolet (UV) light or gamma rays, or chemical, like ethyl methanesulfonate (B1217627) (EMS) or N-methyl-N'-nitro-N-nitrosoguanidine (NTG). The goal is to induce random mutations throughout the microbial genome.

The Mutagenesis and Selection Cycle:

Mutagenesis : A suspension of microbial spores or cells is treated with a mutagen to a predetermined survival rate, typically between 1-10%, to ensure a high frequency of mutations.

Screening : The surviving clones are then individually cultivated and screened for the desired trait—in this case, overproduction of the target metabolite. This often involves high-throughput screening methods to analyze the yield from a large number of mutants.

Selection : Clones that exhibit a significant increase in production compared to the parent strain are selected. Typically, most mutants will show either reduced or unchanged production levels. mdpi.com

Iteration : The highest-yielding clone from one round becomes the parent strain for the next round of mutagenesis and selection. mdpi.com This cyclical process is repeated, often for dozens of rounds, to incrementally accumulate beneficial mutations that lead to a manifold increase in product yield. mdpi.com

This method works because random mutagenesis can disrupt negative regulatory elements that normally restrict the overproduction of secondary metabolites. mdpi.com By selecting for hyper-producers, the process inadvertently favors mutants where these cellular "protective locks" have been damaged, allowing the cell's biosynthetic potential to be channeled towards making large quantities of the desired compound. mdpi.com However, the accumulation of random mutations can also lead to strains with reduced viability or stability compared to the original wild-type strain. mdpi.com

Below is a table summarizing examples of improved statin production in Aspergillus terreus through mutagenesis, a process directly relevant to enhancing the production of its precursor, this compound.

| Mutagenic Agent | Strain | Reported Improvement | Reference |

|---|---|---|---|

| UV Irradiation | Aspergillus terreus | Development of a high-yielding mutant for lovastatin production. | semanticscholar.org |

| Gamma (γ) Irradiation | Monascus purpureus | A mutant (KU609) with high Monacolin K production and no citrinin (B600267) was obtained. | frontiersin.org |

| Chemical Mutagens (e.g., EMS, NTG) | Aspergillus terreus | Used in cyclic mutagenesis protocols to increase lovastatin titers. | semanticscholar.org |

| Phleomycin (B10820842) Resistance Selection | Aspergillus terreus | A mutagenized population selected for phleomycin resistance (linked to the lovF promoter) showed a significant increase in lovastatin yield. | sci-hub.se |

Advanced Analytical Methodologies for Dihydromonacolin L

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for isolating Dihydromonacolin L from complex matrices such as fermentation broths and red yeast rice. researchgate.net High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most commonly utilized methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a cornerstone for the analysis of monacolins, including this compound. researchgate.net The selection of the detector is critical and is based on the compound's physicochemical properties.

Photodiode Array (DAD) Detection

Photodiode Array (DAD) detectors provide spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification. For monacolin analysis, DAD is often used to acquire UV spectra from 200 to 400 nm. amazonaws.com This allows for the simultaneous monitoring of multiple compounds with different absorption maxima. In the analysis of related statin compounds, HPLC-DAD is considered a gold standard method for accurate identification and quantification. researchgate.net

UV Detection

While this compound itself lacks the conjugated double bond system found in many other statins, making it non-absorbent at the typical 238 nm wavelength used for those compounds, UV detection is still integral to the analytical workflow. mdpi.comnih.gov Often, analytical methods are set to monitor at wavelengths around 237-238 nm to detect other monacolins and related compounds present in the sample. nih.govresearchgate.net For instance, in the analysis of red yeast rice, UV detection at 238 nm is standard for quantifying compounds like monacolin K. mdpi.comresearchgate.net When analyzing for this compound, its presence is often inferred by its separation from UV-active compounds or by using derivatization techniques to introduce a chromophore. mdpi.com

A typical HPLC setup for related compounds might involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid or formic acid. amazonaws.comnih.gov

Table 1: Example HPLC-UV/DAD Parameters for Analysis of Monacolins

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 95:5 (A:B) to 20:80 (A:B) over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | DAD: 200-400 nm; UV: 237 nm |

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). UHPLC systems are frequently coupled with mass spectrometry (UHPLC-MS) for comprehensive profiling of complex samples like red yeast rice dietary supplements, enabling the identification of a wide array of monacolins, including this compound. researchgate.netresearchgate.net The enhanced separation efficiency of UHPLC is particularly valuable for resolving closely related isomers and impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography (GC) is another powerful separation technique, though its application to non-volatile compounds like this compound requires a derivatization step to increase volatility. mdpi.comnih.gov Silylation is a common derivatization method, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.comhelsinki.fi For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize dihydrolovastatin, a closely related compound, making it suitable for GC-MS analysis. mdpi.com This approach has been successfully used for the separation and quantification of various statins in different matrices. nih.gov The mass spectrometer detector then allows for identification based on the mass-to-charge ratio of the fragmented ions.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. washington.edu It is often coupled with liquid chromatography (LC-MS) to provide both separation and identification in a single analysis. researchgate.netmyfoodresearch.com

For identification, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, which helps in determining the elemental composition of the molecule. mdpi.com this compound acid, for example, has been identified with an exact mass corresponding to the formula C19H30O5. nih.gov

Tandem mass spectrometry (MS/MS) is used for structural confirmation by analyzing the fragmentation patterns of the parent ion. amazonaws.comresearchgate.net When the molecular ion of a compound is subjected to collision-induced dissociation (CID), it breaks into characteristic fragment ions. nih.gov For instance, negative ion electrospray MS/MS analysis of ions with an m/z of 339, corresponding to [M-H]⁻ of related monacolin species, reveals distinct fragmentation patterns that can differentiate between isomers. amazonaws.com

For quantification, tandem MS techniques like multiple reaction monitoring (MRM) offer high selectivity and sensitivity. nih.gov In MRM, a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored. This technique significantly reduces background noise and improves the limits of detection and quantification. nih.gov LC-MS/MS methods are routinely used for the simultaneous analysis of multiple monacolins and other compounds in complex samples. myfoodresearch.com

Table 2: Mass Spectrometry Data for Related Monacolins

| Compound | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| Monacolin L Acid | ESI- | 339.22 | Varies by isomer |

| Monacolin J Acid | ESI- | 339.22 | Varies by isomer |

Tandem Mass Spectrometry (MS/MS) and QToF-MS

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and sensitive detection of this compound. In MS/MS, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a series of characteristic product ions. This fragmentation pattern provides a structural fingerprint of the molecule.

Table 1: Predicted MS/MS Fragmentation of this compound This table is based on theoretical fragmentation patterns of similar monacolin structures, as specific experimental data for this compound was not found in the provided search results.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Putative Structure of Fragment |

| 307.222 | 289.211 | H₂O | Loss of a water molecule from the hydroxyl group. |

| 307.222 | 245.180 | C₂H₄O₂ | Cleavage of the lactone ring. |

| 307.222 | 199.144 | C₇H₁₀O₂ | Fragmentation of the decalin ring system. |

| 307.222 | 157.102 | C₉H₁₄O₂ | Further fragmentation of the decalin ring. |

Note: The m/z values are predicted and may vary in experimental conditions.

Matrix Effect Mitigation Strategies in MS Quantification

The quantification of this compound in complex matrices such as fermentation broths and natural extracts is often hampered by matrix effects. nih.gov These effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the analytical method. nih.gov Several strategies can be employed to mitigate these effects:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively extract this compound while removing a significant portion of interfering matrix components.

Chromatographic Separation: Utilizing high-efficiency chromatographic columns and optimizing the mobile phase gradient can help to separate this compound from matrix components that may cause ion suppression or enhancement.

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. Since SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction. When a SIL-IS is not available, a structural analog can be used as an alternative, though with potentially less accuracy.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for the matrix effect. However, obtaining a true blank matrix can be challenging.

Standard Addition Method: This method involves adding known amounts of the analyte to the sample and can be an effective way to correct for matrix effects, especially when a suitable blank matrix is not available.

Coupled Techniques for Comprehensive Profiling

The combination of liquid chromatography with mass spectrometry provides a powerful platform for the comprehensive analysis of this compound and other related metabolites in complex mixtures.

LC-MS/MS for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the targeted quantification of this compound in complex biological samples. myfoodresearch.com The high selectivity of MS/MS, achieved through multiple reaction monitoring (MRM), allows for the detection of the analyte even at low concentrations in the presence of a high background matrix. The chromatographic separation prior to mass spectrometric detection is crucial for resolving this compound from its isomers and other structurally related monacolins. In a typical LC-MS/MS analysis of Monascus fermentation products, various monacolins, including this compound, can be simultaneously detected and quantified. myfoodresearch.com

UHPLC-DAD-QToF-MS for Compound Identification

Ultra-high-performance liquid chromatography coupled with a photodiode array detector and quadrupole time-of-flight mass spectrometry (UHPLC-DAD-QToF-MS) is an invaluable tool for the non-targeted profiling and identification of compounds in complex extracts. nih.gov The UHPLC system provides rapid and high-resolution separations. The DAD detector offers characteristic UV spectra for different classes of compounds, aiding in preliminary identification. The QToF-MS provides accurate mass measurements for both precursor and fragment ions, which is essential for determining the elemental composition and confirming the identity of unknown compounds. This technique has been successfully applied to the chemical profiling of red yeast rice, where numerous monacolins, including this compound, were identified. nih.govgrupobiomaster.com

Method Validation and Quality Control in Complex Matrices

To ensure the reliability and accuracy of analytical data, the methods used for the quantification of this compound in complex matrices must be thoroughly validated. wjarr.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose.

While specific validation data for a method solely focused on this compound is not detailed in the provided search results, the validation of analytical methods for other monacolins in similar matrices provides a framework for the expected performance characteristics. For instance, a validated HPLC method for monacolin K in red yeast rice showed good linearity, precision, and accuracy. uantwerpen.be

Table 2: Typical Method Validation Parameters for Monacolin Analysis This table presents representative validation parameters based on methods for similar monacolin compounds, as specific data for this compound was not available.

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Monacolin Analog |

| Linearity (r²) | ≥ 0.995 | 0.999 for Monacolin K uantwerpen.be |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Not specified for this compound |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Below quantification limit in some angkak samples for Monacolin K myfoodresearch.com |

| Accuracy (% Recovery) | 80-120% | 98.75% for Monacolin K uantwerpen.be |

| Precision (% RSD) | ≤ 15% | < 5% for Monacolin K uantwerpen.be |

| Specificity | No interference at the retention time of the analyte | Well-resolved peaks for various monacolins researchgate.net |

Chemical Fingerprint Profiling

Chemical fingerprinting is a powerful quality control tool for complex natural products and fermentation broths. researchgate.netnih.gov An HPLC or LC-MS chromatogram serves as the "fingerprint" of the sample, providing a comprehensive profile of its chemical constituents. For products containing this compound, such as red yeast rice, a chemical fingerprint can be used to:

Authenticate the product: By comparing the fingerprint of a sample to that of a reference standard, one can verify its identity and origin.

Ensure consistency: Batch-to-batch consistency of a product can be monitored by comparing their chemical fingerprints.

Detect adulteration: The presence of unexpected peaks or the absence of characteristic peaks can indicate adulteration.

A study on the chemical profiling of red yeast rice identified 14 different monacolin compounds, including this compound, contributing to its chemical fingerprint. researchgate.net

Table 3: Representative Chemical Fingerprint Data for Monacolins in Red Yeast Rice This table is a composite of typical compounds identified in red yeast rice analysis and does not represent a single specific analysis.

| Compound | Retention Time (min) | [M+H]⁺ (m/z) |

| Monacolin J | 15.2 | 321.201 |

| Monacolin L | 18.5 | 305.222 |

| This compound | 19.1 | 307.238 |

| Monacolin K | 20.3 | 405.264 |

| Dehydromonacolin K | 21.5 | 387.253 |

| Compactin | 22.1 | 391.269 |

Quantification of this compound and Related Monacolins

The simultaneous determination of this compound alongside other monacolins like monacolin K, J, L, M, X, and their hydroxyl acid forms is crucial for a comprehensive chemical profile of fermented products. grupobiomaster.com Advanced analytical methods are regarded as the gold standard for accurate identification and quantification. researchgate.net

Chromatographic and Detection Methods:

UHPLC-DAD-MS: Ultra-high-performance liquid chromatography coupled with a diode array detector (DAD) and a mass spectrometer (MS) is a powerful combination for analysis. mdpi.comnih.gov The DAD allows for detection based on UV absorbance, though dihydromonacolins lack the conjugated double bonds of other monacolins and thus have a different UV absorption profile, making MS detection more critical for their specific identification. researchgate.net

UHPLC-QTOF-MS: The use of a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high mass accuracy. nih.gov This capability is vital for distinguishing between isobaric monacolins (compounds with the same nominal mass but different elemental compositions) and for the accurate identification of compounds like this compound, especially when a pure reference standard is unavailable. nih.gov

Quantification Approach:

In practice, the quantification of minor monacolins, including this compound, is often performed relative to the most abundant and commercially available standard, Monacolin K. Due to the structural similarity, the response factor of Monacolin K is used to estimate the concentration of other related compounds. High-resolution mass spectrometry helps to confirm the identity of each peak before quantification.

Below is a table summarizing the key physicochemical properties used in the mass spectrometry-based identification of this compound in its lactone and acid forms.

| Property | This compound (Lactone) | This compound (Acid) | Data Source |

| Molecular Formula | C19H30O3 | C19H32O4 | nih.gov, nih.gov |

| Molecular Weight | 306.44 g/mol | 324.5 g/mol | nih.gov, nih.gov |

| Exact Mass | 306.21949481 Da | 324.23005950 Da | nih.gov, nih.gov |

This interactive table provides fundamental data for the high-resolution mass spectrometric identification of this compound.

While specific quantitative data for this compound is not extensively reported in literature, its presence is confirmed in numerous analyses of red yeast rice supplements. The table below illustrates a representative format for reporting the quantification of various monacolins in a given sample, highlighting the typical dominance of Monacolin K.

| Monacolin Analyte | Representative Concentration Range (mg/capsule) | Percentage of Total Monacolins |

| Monacolin K (Lactone + Acid) | 0.1 - 23.8 | ~82% |

| Dehydromonacolin K | Variable | Minor |

| Dihydromonacolin K | Variable | Minor |

| Monacolin L (Lactone + Acid) | Variable | Minor |

| This compound | Typically not individually reported, part of minor monacolins | ~18% (collectively) |

| Other Monacolins (J, M, X, etc.) | Variable | Minor |

This table is a representative example based on literature findings for the general distribution of monacolins. Specific concentrations vary widely between products. mdpi.com

Considerations for this compound (Acid and Lactone Forms) in Analysis

A critical aspect of analyzing this compound and other monacolins is the equilibrium between the closed-ring lactone form and the open-ring hydroxy acid form. This interconversion is highly dependent on pH, temperature, and the solvent matrix, which has significant implications for extraction, sample preparation, and chromatographic analysis. youtube.comnih.gov

pH-Dependent Equilibrium:

The stability of the two forms is dictated by the pH of the environment.

Acidic Conditions (pH < 6): Under acidic conditions, the equilibrium favors the formation and stability of the lactone form. youtube.comnih.gov Analytical methods using acidic mobile phases will predominantly detect the lactone.

Neutral to Basic Conditions (pH > 6): In neutral or alkaline environments, the lactone ring is prone to hydrolysis, shifting the equilibrium toward the open hydroxy acid form. youtube.comnih.gov

This pH-dependent interconversion is a major challenge in accurately quantifying both forms. The extraction solvent and analytical conditions can artificially alter the natural ratio of lactone to acid present in the original material. For instance, using methanol (B129727) or ethanol (B145695) for extraction can effectively preserve the native profile, while improper sample handling can lead to false positives or inaccurate quantification. libretexts.org

Analytical Strategy and Method Validation:

To ensure reliable quantification, analytical methods must account for this equilibrium. Two primary strategies are employed:

Simultaneous Quantification: Methods are developed to chromatographically separate and quantify both the lactone and acid forms in a single run. This requires careful control of the mobile phase pH to prevent on-column interconversion.

Total Monacolin Quantification: The sample is treated with a base (saponification) to convert all of the lactone form into the hydroxy acid form, or with an acid (lactonization) to convert the acid form to the lactone. libretexts.org This allows for the determination of the total this compound content by measuring a single chemical entity, simplifying the analysis but losing information about the original ratio of the two forms.

For accurate identification using tandem mass spectrometry (MS/MS), understanding the fragmentation patterns is key. The fragmentation of lactones often involves sequential dehydration (loss of H₂O) followed by the loss of carbon monoxide (CO). The specific fragmentation pathway for this compound would need to be determined using a reference standard to establish precursor and product ions for selective and sensitive quantification via Multiple Reaction Monitoring (MRM).

Structure Activity Relationship Sar and Mechanistic Pharmacology of Dihydromonacolin L in Pre Clinical Models

Comparative Analysis of Dihydromonacolin L Activity with Related Monacolins and Statins

This compound is structurally and functionally related to a class of compounds known as monacolins, which are produced by various fungi, including Monascus ruber. nih.govijpsonline.com These compounds, along with the widely prescribed statin drugs, are known for their ability to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. ijpsonline.commdpi.com

The structure of this compound is a precursor in the biosynthesis of lovastatin (B1675250) (also known as monacolin K). nih.govuniprot.orguniprot.org The biosynthesis of lovastatin involves the production of this compound acid by the lovastatin nonaketide synthase lovB and the trans-acting enoyl reductase lovC. uniprot.orguniprot.org This is followed by a series of enzymatic reactions that convert this compound to monacolin L, then to monacolin J, and finally to lovastatin. mdpi.comuniprot.org

In Vitro Studies on Cholesterol Biosynthesis Inhibition

In vitro studies are crucial for understanding the cellular mechanisms of action of compounds like this compound. Research has shown that inhibitors of HMG-CoA reductase can modulate cholesterol levels within cells, which can have various downstream effects. ijpsonline.comnih.gov For example, altering membrane cholesterol levels can influence the cleavage of amyloid precursor protein (APP), a process implicated in Alzheimer's disease. ijpsonline.comnih.gov

Furthermore, statins have been observed to provide protection against kidney diseases characterized by inflammation and increased proliferation of epithelial cells. ijpsonline.comnih.gov While specific studies focusing solely on the effects of this compound in a wide range of mammalian cell lines are not extensively detailed in the provided search results, the general effects of HMG-CoA reductase inhibitors suggest that this compound would likely exhibit inhibitory effects on cholesterol synthesis in various cell types, including liver cells (hepatoma cells), which are the primary site of cholesterol synthesis. ijpsonline.com

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. Data from in vitro assays have been used to determine the inhibitory potency of this compound and related compounds on HMG-CoA reductase and sterol biosynthesis. nih.gov